escin Ib

Catalog No.
S624031
CAS No.
26339-90-2
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
escin Ib

CAS Number

26339-90-2

Product Name

escin Ib

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-JVDJOBJGSA-N

Synonyms

escin Ib, escin-IIb

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

Escin Ib, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), is one of the key components of the escin mixture, which also includes other isomers such as escin Ia and isoescin. The chemical structure of escin Ib is characterized by a complex arrangement of a trisaccharide moiety linked to a triterpenoid aglycone. Its molecular formula is C55H86O24C_{55}H_{86}O_{24} with a molecular weight of approximately 1131.27 Da. Escin Ib exhibits low solubility in water but is known for its significant pharmacological properties, including anti-inflammatory and anti-edematous effects .

Pharmacokinetics and Bioavailability:

Understanding how a drug is absorbed, distributed, metabolized, and excreted in the body is crucial for its safe and effective use. Studies have been conducted to compare the pharmacokinetics and bioavailability of escin Ib with other components of escin, like isoescin Ib, in rats. This research helps determine the optimal dosage forms and routes of administration for potential future clinical applications [].

Potential Anti-inflammatory and Anti-edema Effects:

Escin, including escin Ib, has been shown to possess anti-inflammatory and anti-edema (swelling) properties in pre-clinical studies. Researchers are investigating the underlying mechanisms of these effects, focusing on how escin Ib might influence specific cellular processes involved in inflammation and edema formation [].

Typical of triterpenoid saponins. These include hydrolysis, where the glycosidic bonds can be cleaved by acids or enzymes, leading to the release of sugars and the aglycone component. Additionally, escin Ib can participate in acylation reactions, which involve the introduction of acyl groups that can modify its biological activity and solubility characteristics . The compound's reactivity also allows it to interact with cellular membranes, influencing permeability and signaling pathways.

Escin Ib is recognized for its diverse biological activities:

  • Anti-inflammatory Effects: It significantly reduces inflammation by inhibiting pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6. Studies have shown that escin Ib can downregulate nuclear factor kappa B, a key transcription factor involved in inflammatory responses .
  • Anti-edematous Properties: Escin Ib has been shown to decrease capillary permeability and lymphatic exudation, making it effective in reducing edema in various animal models .
  • Antioxidant Activity: The compound enhances endogenous antioxidant capacity, contributing to cellular protection against oxidative stress .

The synthesis of escin Ib can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting escin from horse chestnut seeds using organic solvents followed by purification techniques such as chromatography.
  • Chemical Synthesis: Although less common, synthetic methods can be employed to create escin Ib by constructing the triterpenoid backbone and attaching the appropriate sugar moieties through glycosylation reactions.
  • Biotransformation: Microbial or enzymatic conversion processes can also yield escin Ib from simpler precursors, leveraging the specificity of enzymes to create the desired compound .

Escin Ib has various applications in both medicinal and cosmetic fields:

  • Pharmaceuticals: It is used in formulations aimed at treating venous insufficiency, hemorrhoids, and other conditions associated with edema and inflammation.
  • Cosmetics: Due to its anti-inflammatory properties, escin Ib is included in skincare products designed to reduce puffiness and improve skin tone.
  • Nutraceuticals: It is marketed as a dietary supplement for enhancing vascular health and reducing swelling associated with physical exertion .

Studies on escin Ib have highlighted its interactions with various biological systems:

  • Pharmacokinetics: Research indicates that escin Ib exhibits low oral bioavailability (approximately 2%) but shows interconversion with isoescin Ib upon administration, suggesting metabolic flexibility .
  • Drug Interactions: Investigations into its interactions with other pharmaceuticals have shown that escin Ib can modulate the effects of certain drugs, particularly those affecting vascular tone and inflammation .

Escin Ib belongs to a family of saponins that share structural similarities but differ in their biological activities. Here are some similar compounds:

CompoundSourceUnique Features
Escin IaAesculus hippocastanumMore soluble than escin Ib; different pharmacokinetics
Isoescin IaAesculus hippocastanumExhibits lower anti-inflammatory activity compared to escins
Escin IIaAesculus hippocastanumHas distinct acylation patterns affecting its bioactivity
Escin IIbAesculus hippocastanumSimilar structure but different therapeutic applications

Escin Ib is unique due to its specific combination of anti-inflammatory and anti-edematous properties while exhibiting lower solubility compared to some other saponins like isoescins. This characteristic may influence its therapeutic efficacy and application in clinical settings.

Escin Ib is a triterpene saponin with the molecular formula C₅₅H₈₆O₂₄ and a molecular weight of 1131.26 Da [1] [2] [3]. The compound represents one of the major active constituents found in horse chestnut (Aesculus hippocastanum) seeds, comprising approximately 60% of the escin mixture alongside escin Ia [4] [5]. Structurally, escin Ib consists of a protoescigenin backbone, which is an oleanane-type pentacyclic triterpene aglycone, linked to a complex trisaccharide moiety at the C-3 position [6] [7].

The protoescigenin backbone features a characteristic oleanane structure with six hydroxyl groups positioned at C-3, C-16, C-21, C-22, C-24, and C-28 [8]. The trisaccharide chain attached to the C-3 hydroxyl group consists of β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosiduronic acid [9] [10]. Advanced spectroscopic analysis using nuclear magnetic resonance and mass spectrometry has confirmed the complete structural characterization of escin Ib [11].

The compound exhibits specific acylation patterns that distinguish it from related escin isomers [12]. At position C-21, escin Ib carries a 21-angeloyl group, while the C-22 position is esterified with an acetyl group [13] [14]. These acyl modifications are crucial for the compound's biological activity and structural stability [15].

Stereochemistry and Isomeric Forms

Escin Ib demonstrates complex stereochemical features with multiple defined stereocenters throughout its molecular structure [16]. The compound possesses 27 defined stereocenters, making it a highly complex stereoisomer within the escin family [17]. The stereochemical configuration follows the (3β,16α,21β,22α) pattern, which is characteristic of the protoescigenin-type saponins [18] [19].

The angeloyl group attached at C-21 exists in the Z-configuration, specifically as (2Z)-2-methyl-2-butenoyl, which contributes to the compound's distinctive three-dimensional structure [20] [21]. This Z-configuration is essential for maintaining the proper spatial arrangement necessary for optimal biological activity [22].

Within the escin mixture, escin Ib represents the β-escin form, which is distinguished from α-escin forms by its melting point, hemolytic index, specific rotation, and water solubility characteristics [23]. The compound can undergo isomerization under specific conditions, particularly when exposed to elevated temperatures, leading to interconversion between different escin forms [24] [25].

Structure-Activity Relationship of Acyl Groups

Significance of 21-Angeloyl Group

The 21-angeloyl group in escin Ib plays a fundamental role in determining the compound's biological activity and pharmacological properties [26]. Research has demonstrated that escins containing the 21-angeloyl group, including escin Ib, exhibit significantly enhanced biological activities compared to those with different acyl substituents [27] [28]. Specifically, escin Ib with its 21-angeloyl group demonstrates more potent anti-inflammatory effects than escin Ia, which contains a 21-tigloyl group [29].

The angeloyl moiety contributes to the compound's ability to inhibit vascular permeability induced by various inflammatory mediators [30]. Studies have shown that the presence of the angeloyl group enhances the compound's capacity to inhibit serotonin-induced vascular permeability in experimental models [31]. The structural characteristics of the angeloyl group, particularly its Z-configuration and methyl substitution pattern, are critical for maintaining optimal binding affinity to target receptors [32].

Furthermore, the 21-angeloyl group influences the compound's membrane-penetrating properties and cellular uptake mechanisms [33]. The lipophilic nature of the angeloyl substituent facilitates membrane interaction while maintaining the appropriate hydrophilic-lipophilic balance necessary for biological activity [34].

Role of 2'-O-Xylopyranosyl Moiety

The 2'-O-xylopyranosyl moiety represents a distinctive structural feature that significantly impacts escin Ib's biological properties [35]. This sugar substituent can replace one of the glucose molecules in the trisaccharide chain, creating structural variants within the escin Ib family [36]. The presence of the xylopyranosyl group enhances the compound's water solubility while maintaining its biological activity profile [37].

Research indicates that escins containing the 2'-O-xylopyranosyl moiety, including certain variants of escin Ib, demonstrate superior anti-inflammatory activities compared to their glucopyranosyl-containing counterparts [38]. The xylopyranosyl group influences the compound's interaction with biological membranes and affects its distribution within cellular compartments [39].

The specific positioning of the xylopyranosyl moiety at the 2'-position of the sugar chain creates a unique three-dimensional structure that enhances target specificity [40]. This structural arrangement contributes to the compound's ability to modulate various signaling pathways involved in inflammation and vascular permeability [41].

Comparative Analysis with Related Isomers

Structural Distinctions Between Escin Ia and Escin Ib

The primary structural difference between escin Ia and escin Ib lies in the acyl group attached at the C-21 position of the protoescigenin backbone [42]. Escin Ia contains a tigloyl group at C-21, while escin Ib features an angeloyl group at the same position [43] [44]. Both compounds share identical molecular formulas (C₅₅H₈₆O₂₄) and molecular weights, making them geometric isomers [45].

The tigloyl group in escin Ia adopts an E-configuration, whereas the angeloyl group in escin Ib exists in the Z-configuration [46]. This geometric difference significantly impacts the compounds' biological activities, with escin Ib generally demonstrating superior pharmacological properties [47]. The angeloyl group's Z-configuration creates a more compact molecular structure that enhances binding interactions with target proteins [48].

Additionally, the sugar chain composition differs between the two isomers [49]. Escin Ia typically contains a 2'-O-glucopyranosyl moiety, while escin Ib may contain either a 2'-O-glucopyranosyl or 2'-O-xylopyranosyl group [50]. These differences in sugar composition contribute to variations in solubility, stability, and biological activity between the two compounds [51].

PropertyEscin IaEscin Ib
C-21 Acyl GroupTigloyl (E-configuration)Angeloyl (Z-configuration)
Sugar Chain2'-O-Glucopyranosyl2'-O-Xylopyranosyl or 2'-O-Glucopyranosyl
Anti-inflammatory ActivityModerateEnhanced
Serotonin InhibitionWeakStrong

Structural Distinctions Between Escin Ib and Isoescin Ib

Escin Ib and isoescin Ib represent α-escin and β-escin forms, respectively, with distinct structural and physicochemical properties [52]. The fundamental difference lies in the spatial arrangement of functional groups around the protoescigenin backbone, particularly affecting the compound's three-dimensional conformation [53]. Isoescin Ib belongs to the α-escin family and exhibits different melting points, solubility characteristics, and biological activities compared to escin Ib [54].

The two compounds demonstrate bidirectional interconversion under physiological conditions, with escin Ib converting more readily to isoescin Ib than the reverse process [55] [56]. This interconversion phenomenon has significant implications for pharmacokinetic studies and therapeutic applications. Both compounds share identical molecular formulas but differ in their stereochemical configurations, leading to distinct pharmacological profiles.

Isoescin Ib typically exhibits higher water solubility compared to escin Ib, which affects its bioavailability and distribution characteristics. However, escin Ib generally demonstrates superior biological activity, making it the preferred therapeutic component in escin-based preparations. The structural differences between these isomers also influence their stability under various environmental conditions.

Physicochemical Properties and Stability Characteristics

Escin Ib exhibits distinctive physicochemical properties that influence its stability and biological applications. The compound appears as a white to off-white amorphous powder with a melting point range of 224-227°C. Its density is calculated to be approximately 1.46 ± 0.1 g/cm³, while the predicted boiling point reaches 1140.6 ± 65.0°C.

Regarding solubility characteristics, escin Ib demonstrates good solubility in ethanol and other organic solvents but exhibits limited water solubility. In dimethyl sulfoxide, the compound achieves a solubility of 100 mg/mL (88.40 mM) with ultrasonic assistance. This solubility profile significantly impacts the compound's formulation requirements and bioavailability considerations.

The compound displays a predicted pKa value of 2.63 ± 0.70, indicating its acidic nature due to the presence of the glucuronic acid moiety. The flash point is estimated at 311.8 ± 27.8°C, providing important safety information for handling and storage procedures. For optimal stability, escin Ib should be stored at -20°C in tightly sealed containers protected from light and moisture.

Stability studies have revealed that escin Ib maintains its structural integrity under controlled storage conditions. However, the compound can undergo degradation when exposed to extreme pH conditions, elevated temperatures, or prolonged light exposure. The presence of the angeloyl group contributes to the compound's relative stability compared to other escin isomers.

PropertyValue
Molecular Weight1131.26 Da
Melting Point224-227°C
Density1.46 ± 0.1 g/cm³
pKa2.63 ± 0.70
Solubility in EthanolGood
Water SolubilityLimited
Storage Temperature-20°C

XLogP3

0.7

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 g/mol

Monoisotopic Mass

1130.55090361 g/mol

Heavy Atom Count

79

UNII

QYK0D6H79O

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 125 of 126 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (79.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (47.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (47.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6805-41-0
26339-90-2

Wikipedia

Aescin

Use Classification

Cosmetics -> Tonic

Dates

Modify: 2023-08-15
AIFA Product Information: EDEVEXIN (beta-Escin) injection and tablet

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